molecular formula C27H26N4O3S B2844493 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207013-87-3

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2844493
CAS No.: 1207013-87-3
M. Wt: 486.59
InChI Key: GFZNSDJMRXHGMO-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazolo intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include:

    Oxidizing agents: for the formation of oxazole rings.

    Reducing agents: for the reduction of intermediate compounds.

    Catalysts: such as palladium or copper catalysts to facilitate coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    High-pressure reactors: to enhance reaction rates.

    Purification techniques: such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form sulfoxides or sulfones.

    Reduction: leading to the formation of reduced derivatives.

    Substitution: where functional groups on the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE: can be compared with other heterocyclic compounds that contain oxazole or pyrazolo groups.

    Similar compounds: include this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-16-6-7-17(2)20(12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-8-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZNSDJMRXHGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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